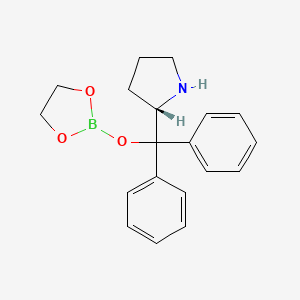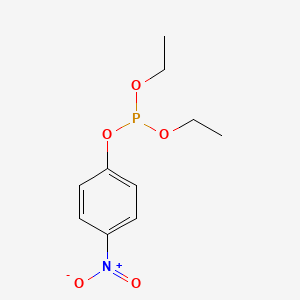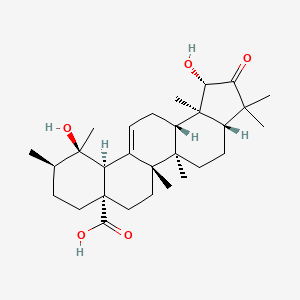
Rubuminatus B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubuminatus B is a nortriterpene compound isolated from the roots of the plant Rubus innominatus S. Moore . It features a distinctive contracted five-membered A-ring ursane-type skeleton . This compound, along with Rubuminatus A, is part of a group of triterpenes known for their unique structural characteristics and potential biological activities .
Métodos De Preparación
Rubuminatus B is typically isolated from the roots of Rubus innominatus using various chromatographic techniques. The extraction process involves the use of silica gel column chromatography, Sephadex LH-20 column chromatography, MCI gel column chromatography, and ODS column chromatography . The compound is then purified using semi-preparative high-performance liquid chromatography (HPLC) . These methods ensure the isolation of high-purity this compound for further study and application.
Análisis De Reacciones Químicas
Rubuminatus B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Rubuminatus B has been studied for its potential anti-inflammatory properties. In vitro studies have shown that it can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages . This suggests that this compound may have therapeutic potential in treating inflammatory diseases. Additionally, its unique structure makes it a valuable compound for studying the structure-activity relationships of triterpenes .
Mecanismo De Acción
The mechanism of action of Rubuminatus B involves its interaction with molecular targets involved in the inflammatory response. It inhibits the production of pro-inflammatory cytokines by modulating signaling pathways in macrophages . This inhibition is likely due to the compound’s ability to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the expression of inflammatory genes .
Comparación Con Compuestos Similares
Rubuminatus B is structurally similar to other ursane-type triterpenes, such as ursolic acid and oleanolic acid . its unique five-membered A-ring distinguishes it from these compounds . This structural difference may contribute to its distinct biological activities. Other similar compounds include Rubuminatus A, which shares the same ursane-type skeleton but differs in its functional groups .
Propiedades
Fórmula molecular |
C29H44O5 |
|---|---|
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
(1S,3aR,5aR,5bS,7aS,10R,11R,11aS,13aS,13bR)-1,11-dihydroxy-3,3,5a,5b,10,11,13b-heptamethyl-2-oxo-1,3a,4,5,6,7,8,9,10,11a,13,13a-dodecahydrocyclopenta[a]chrysene-7a-carboxylic acid |
InChI |
InChI=1S/C29H44O5/c1-16-10-13-29(23(32)33)15-14-25(4)17(20(29)28(16,7)34)8-9-19-26(25,5)12-11-18-24(2,3)21(30)22(31)27(18,19)6/h8,16,18-20,22,31,34H,9-15H2,1-7H3,(H,32,33)/t16-,18+,19+,20-,22-,25-,26-,27+,28-,29+/m1/s1 |
Clave InChI |
POCWRVXNEZTNFG-DHPJYEEJSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H](C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
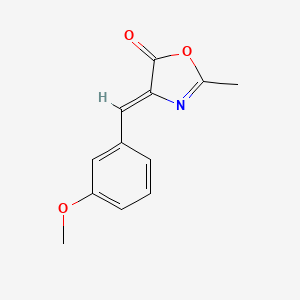
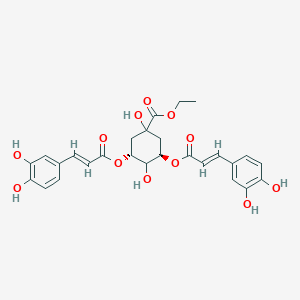
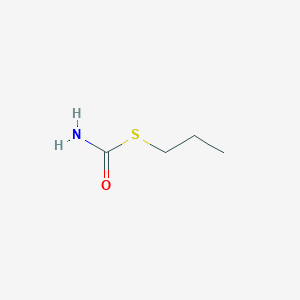
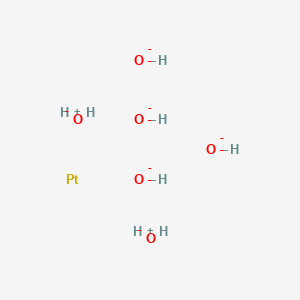
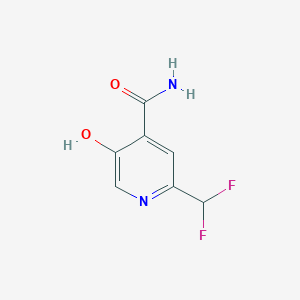
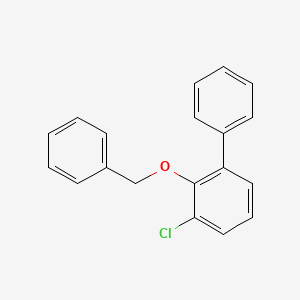
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)

![[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane](/img/structure/B14761578.png)
